(Z)-4-((3-methoxypropyl)amino)-4-oxobut-2-enoic acid

Description

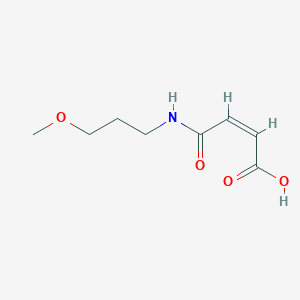

The compound “(Z)-4-((3-methoxypropyl)amino)-4-oxobut-2-enoic acid” is a maleamic acid derivative characterized by a Z-configuration at the double bond. Structurally, it features a 3-methoxypropylamine substituent conjugated to a maleoyl moiety (4-oxobut-2-enoic acid).

Properties

IUPAC Name |

(Z)-4-(3-methoxypropylamino)-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-6-2-5-9-7(10)3-4-8(11)12/h3-4H,2,5-6H2,1H3,(H,9,10)(H,11,12)/b4-3- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVQFTIGUHCQYLZ-ARJAWSKDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCNC(=O)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-((3-methoxypropyl)amino)-4-oxobut-2-enoic acid typically involves the reaction of 3-methoxypropylamine with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((3-methoxypropyl)amino)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Z)-4-((3-methoxypropyl)amino)-4-oxobut-2-enoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-4-((3-methoxypropyl)amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Solubility: The 4-methylanilino derivative demonstrated optimal solubility in a 4:3 isopropyl alcohol/acetone mixture, achieving a mass fraction of 94.23% with narrow confidence intervals . This solvent ratio improved accuracy compared to earlier 1:1 ratios, underscoring the importance of solvent optimization for analytical reproducibility. The 3-methoxypropyl group in the target compound may enhance hydrophilicity relative to isopropyl or aromatic substituents due to its ether oxygen, though direct data are lacking.

Synthetic Yields: The 4-methylanilino analog was synthesized via maleic anhydride and p-toluidine with a high yield (94.23%) . Aromatic derivatives (e.g., 2-formylphenyl or 4-bromo-2-chloroanilino) were synthesized on a 6 mmol scale, yielding solids with melting points between 157–183°C .

Biological Activity: The 4-bromo-2-chloroanilino analog exhibited potent inhibition of human FABP4 (IC50 = 3.4 µM), highlighting the role of halogenated aromatic groups in targeting lipid-binding proteins . No activity data are available for the target compound, but its methoxypropyl group may modulate interactions with enzymes or receptors due to its mixed polar/nonpolar character.

Structural and Analytical Insights: Isopropyl and aromatic analogs were validated via NMR, HRMS, and X-ray crystallography, confirming Z-configuration and regioselectivity . The detection limit for the 4-methylanilino derivative was 0.002 mol/dm³ using potentiometric titration, demonstrating high sensitivity in quantitative analysis .

Biological Activity

(Z)-4-((3-methoxypropyl)amino)-4-oxobut-2-enoic acid is an organic compound characterized by its unique structural features, including a methoxypropyl group and an amino group attached to a butenoic acid backbone. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and biochemistry.

The synthesis of this compound typically involves the reaction of 3-methoxypropylamine with maleic anhydride in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is purified through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate their activity, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory processes or cancer progression.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. It has been studied for its potential to inhibit the production of pro-inflammatory cytokines and enzymes, which could be beneficial in conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The exact mechanisms are still under investigation, but the modulation of signaling pathways related to cell survival and proliferation appears to play a significant role.

Research Findings

Recent studies have highlighted the biological activities of this compound:

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of structurally related compounds, it was found that certain derivatives could inhibit the growth of human cancer cell lines significantly more than traditional chemotherapeutics. The study suggested that these compounds could be developed further as potential anticancer agents.

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of compounds similar to this compound. The results indicated a marked reduction in inflammatory markers in treated animal models, suggesting potential therapeutic applications in chronic inflammatory diseases.

Comparative Analysis with Similar Compounds

A comparison table illustrates the biological activity profiles of this compound and its structural analogs.

| Compound Name | Antibacterial Activity | Antifungal Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Moderate | Moderate | Promising |

| Compound A | High | Low | Moderate |

| Compound B | Low | High | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.